1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine
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Overview
Description
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a pyridine ring, and a piperazine moiety. The presence of these diverse functional groups contributes to its wide range of biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-chlorophenyl is coupled with the pyrazolo[1,5-a]pyrazine core in the presence of a palladium catalyst.
Attachment of the pyridine ring: This can be accomplished through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrazine intermediate is reacted with a pyridine derivative.
Formation of the piperazine moiety: The final step involves the reaction of the intermediate with piperazine under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrazine core or the pyridine ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as fluorescent dyes and sensors, due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of cellular signaling pathways, resulting in the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, such as kinase inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also have a pyrazolo core and are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness: 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(pyridin-2-yl)piperazine is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the pyridine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c22-17-6-4-16(5-7-17)18-15-19-21(24-9-10-28(19)25-18)27-13-11-26(12-14-27)20-3-1-2-8-23-20/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRBRJSVUZUXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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